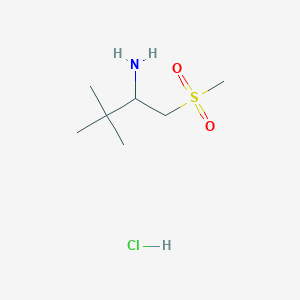

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylsulfonyl group and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of a suitable amine precursor with a methylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethyl-1-methylsulfonylbutan-2-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrobromide: Similar structure but with a different halide salt, potentially altering its reactivity and biological activity.

Uniqueness

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride is unique due to its specific combination of functional groups and salt form, which can influence its chemical reactivity, solubility, and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride, also known as a derivative of dimethylbutanamine, has garnered attention for its potential biological activities. This compound is structurally related to other amines that have been studied for various pharmacological effects, including stimulant properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a dimethylbutanamine structure, which may influence its biological activity. The molecular formula is C₇H₁₈ClNO₂S, and it possesses a hydrochloride salt form that enhances its solubility in aqueous solutions.

Stimulant Effects

Research indicates that compounds in the same class as 3,3-Dimethyl-1-methylsulfonylbutan-2-amine may exhibit stimulant effects. These effects are primarily mediated through the release of neurotransmitters such as dopamine and norepinephrine. Some studies have suggested that similar compounds can enhance physical performance and cognitive functions, making them popular in sports supplements.

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of butanamine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been evaluated for their ability to inhibit the growth of MDA-MB-231 breast cancer cells. The results indicated varying degrees of inhibition depending on the specific substituents on the aromatic ring of the compound. A notable finding was that compounds with electron-withdrawing groups demonstrated increased cytotoxicity, which may be attributed to enhanced interactions with cellular targets.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Structure | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | R1 = Cl | 27.6 | 56.4 |

| Compound B | R2 = Me | 29.3 | 59.0 |

| Compound C | R3 = OMe | 38.7 | 54.3 |

The proposed mechanism for the biological activity of these compounds often involves the modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the methylsulfonyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Performance Enhancement in Athletes

A case study involving athletes using supplements containing similar compounds highlighted significant improvements in endurance and recovery times. Participants reported increased energy levels and reduced fatigue during high-intensity workouts.

Clinical Observations

Clinical observations have noted that individuals using formulations containing this compound experienced side effects such as increased heart rate and elevated blood pressure, consistent with stimulant use.

Properties

IUPAC Name |

3,3-dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,3)6(8)5-11(4,9)10;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKXRWCEYWGMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CS(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.